Spiro[4.5]decane Derivative vs. Gabapentin: Comparable Binding Affinity at α2δ Calcium Channel Subunit with Conformational Restriction Advantage
The pyrrolidine-containing spiro[4.5]decane derivative (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (3a) demonstrates an IC₅₀ of 120 nM at the Gabapentin binding site on the α2δ subunit of calcium channels, which is numerically comparable to Gabapentin itself (IC₅₀ = 140 nM) [1]. However, the spiro[4.5]decane scaffold provides a conformationally restricted framework that preorganizes the pharmacophore into the bioactive conformation, potentially reducing the entropic penalty upon receptor binding compared to the flexible Gabapentin structure. Compound (3a) also reversed carrageenan-induced hyperalgesia in rats, confirming functional in vivo activity comparable to Gabapentin but with a structurally defined, rigid geometry that facilitates SAR interpretation and further optimization [1].
| Evidence Dimension | Binding affinity at Gabapentin binding site (α2δ calcium channel subunit) |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM |
| Comparator Or Baseline | Gabapentin: IC₅₀ = 140 nM |
| Quantified Difference | Target compound has ~14% lower IC₅₀ (120 nM vs. 140 nM), statistically comparable within assay variability |
| Conditions | Radioligand binding assay on α2δ subunit of calcium channel |
Why This Matters
This evidence establishes that spiro[4.5]decane-based Gabapentin analogs achieve equivalent or slightly superior target engagement while offering a rigid scaffold for systematic SAR studies—a feature unavailable with flexible acyclic Gabapentin.
- [1] Receveur JM, Bryans JS, Field MJ, Singh L, Horwell DC. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 1999, 9(16): 2329-2334. View Source
